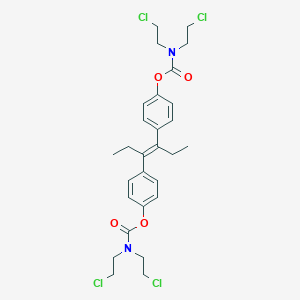
Stilbostat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stilbostat is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in research. This molecule belongs to the stilbene family, which is characterized by a central trans-stilbene core structure. Stilbostat has been shown to possess unique chemical and biological properties that make it a promising tool for various scientific investigations.
作用機序
Stilbostat exerts its biological effects by binding to the active site of HDACs and preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, which can promote the relaxation of chromatin and enhance the accessibility of DNA to transcription factors. Stilbostat has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes.
生化学的および生理学的効果
Stilbostat has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species (ROS) in various cell types. Stilbostat has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Stilbostat has several advantages for lab experiments, including its high potency, specificity, and low toxicity. It can be easily synthesized and modified to obtain derivatives with different chemical and biological properties. However, stilbostat has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions. These factors need to be taken into consideration when designing experiments using stilbostat.
将来の方向性
Stilbostat has great potential for future research in various fields. Some possible future directions include:
- Investigating the role of stilbostat in epigenetic regulation and gene expression.
- Developing stilbostat derivatives with improved solubility and stability.
- Exploring the therapeutic potential of stilbostat in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
- Studying the mechanism of action of stilbostat in more detail to better understand its biological effects.
Conclusion
Stilbostat is a promising tool for scientific research due to its unique chemical and biological properties. It has been shown to inhibit HDAC activity, induce changes in chromatin structure, and regulate gene expression. Stilbostat has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, its poor solubility and susceptibility to degradation need to be taken into consideration. Future research on stilbostat could lead to new insights into epigenetic regulation and the development of novel therapeutics for various diseases.
合成法
The synthesis of stilbostat involves the reaction between a substituted benzaldehyde and a substituted acetophenone in the presence of a base catalyst. The resulting product is a trans-stilbene derivative that can be further modified to obtain stilbostat. The synthesis method is relatively simple and can be performed on a large scale, making stilbostat easily accessible for research purposes.
科学的研究の応用
Stilbostat has been used in a wide range of scientific research fields, including biochemistry, pharmacology, and molecular biology. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By blocking HDACs, stilbostat can induce changes in the chromatin structure and alter the expression of genes involved in various cellular processes.
特性
CAS番号 |
15470-58-3 |
|---|---|
製品名 |
Stilbostat |
分子式 |
C28H34Cl4N2O4 |
分子量 |
604.4 g/mol |
IUPAC名 |
[4-[(E)-4-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]hex-3-en-3-yl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C28H34Cl4N2O4/c1-3-25(21-5-9-23(10-6-21)37-27(35)33(17-13-29)18-14-30)26(4-2)22-7-11-24(12-8-22)38-28(36)34(19-15-31)20-16-32/h5-12H,3-4,13-20H2,1-2H3/b26-25+ |
InChIキー |
BOIZOYRDXIYMCY-OCEACIFDSA-N |
異性体SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
正規SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
その他のCAS番号 |
991-23-1 |
同義語 |
stilbostat |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



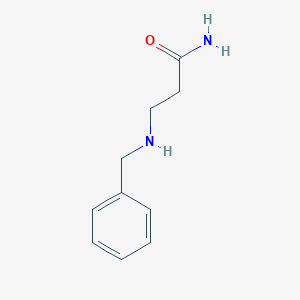

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
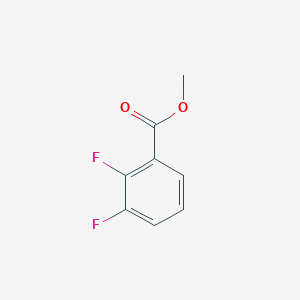
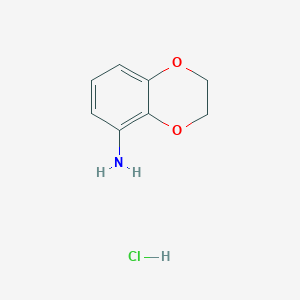
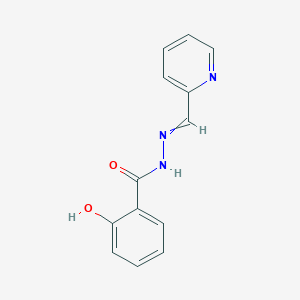
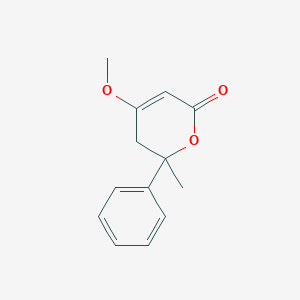
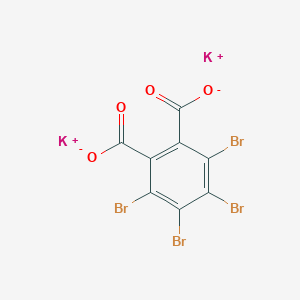
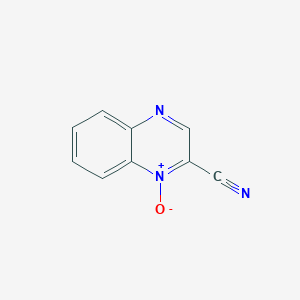
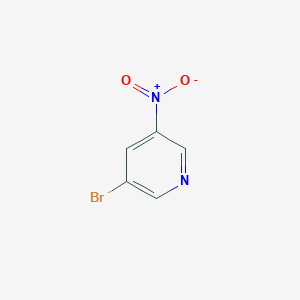
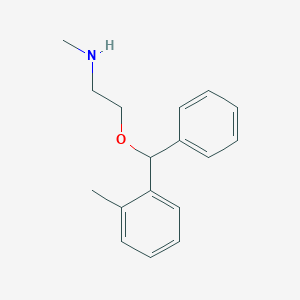
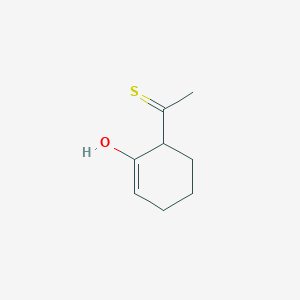
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)